molecular formula C18H12N2O2 B8028800 3-Nitro-9-phenyl-9H-carbazole

3-Nitro-9-phenyl-9H-carbazole

Cat. No.: B8028800
M. Wt: 288.3 g/mol
InChI Key: DWBVPXSJQPWOTO-UHFFFAOYSA-N
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Description

3-Nitro-9-phenyl-9H-carbazole is a nitrogen-containing aromatic heterocyclic compound. It is a derivative of carbazole, which is known for its excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. The presence of a nitro group and a phenyl group in its structure makes it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-9-phenyl-9H-carbazole typically involves the nitration of 9-phenyl-9H-carbazole. One common method includes the following steps:

    Nitration Reaction: 9-phenyl-9H-carbazole is dissolved in a suitable solvent, such as acetic acid.

    Addition of Nitrating Agent: A nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, is added dropwise to the solution while maintaining the temperature between 0-5°C.

    Reaction Completion: The reaction mixture is stirred for several hours until the nitration is complete.

    Isolation and Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-9-phenyl-9H-carbazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products

    Reduction: 3-Amino-9-phenyl-9H-carbazole.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized carbazole derivatives.

Scientific Research Applications

3-Nitro-9-phenyl-9H-carbazole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its excellent charge transport properties.

Mechanism of Action

The mechanism of action of 3-Nitro-9-phenyl-9H-carbazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    9-Phenyl-9H-carbazole: Lacks the nitro group, resulting in different chemical reactivity and applications.

    3,6-Dinitro-9-phenyl-9H-carbazole: Contains an additional nitro group, leading to increased reactivity and potential for different applications.

    3-Amino-9-phenyl-9H-carbazole: Formed by the reduction of 3-Nitro-9-phenyl-9H-carbazole, with different chemical properties and applications.

Uniqueness

This compound is unique due to the presence of both a nitro group and a phenyl group, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-nitro-9-phenylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c21-20(22)14-10-11-18-16(12-14)15-8-4-5-9-17(15)19(18)13-6-2-1-3-7-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBVPXSJQPWOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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